CM4620, chemically known as N-(5-(6-Chloro-2,2-difluorobenzo[d][1,3]dioxol-5-yl)pyrazin-2-yl)-2-fluoro-6-methylbenzamide, is a small molecule recognized for its potent and selective inhibition of the Orai1 calcium channel. [, ] This channel plays a crucial role in SOCE, a ubiquitous cellular process responsible for calcium influx across the plasma membrane. [] The significance of CM4620 in scientific research stems from its ability to effectively block this calcium influx, making it a valuable tool for investigating the role of SOCE in various cellular processes and disease models. [, , ]
CM-4620 was developed through medicinal chemistry efforts aimed at targeting calcium entry mechanisms in cells. It falls under the classification of calcium channel inhibitors, specifically targeting the Orai calcium channels that are involved in SOCE. This classification positions CM-4620 as a promising candidate for further research in pharmacology and therapeutic interventions related to calcium signaling pathways .
The synthesis of CM-4620 involves several steps that utilize advanced organic chemistry techniques. The compound is synthesized starting from simpler organic precursors through reactions such as Suzuki cross-coupling to form key intermediates. Following this, functional groups are modified to enhance the compound's efficacy and solubility.
The specific synthetic route includes:
CM-4620 has a complex molecular structure characterized by multiple functional groups that contribute to its biological activity. The molecular formula is CHNO, and its structure includes features such as:
The three-dimensional conformation of CM-4620 allows it to fit into the binding sites of calcium channels effectively, thereby inhibiting their function .
CM-4620's primary chemical reaction involves its interaction with Orai channels, leading to the inhibition of calcium ion influx into cells. This inhibition can be quantitatively measured through various assays, including fluorescence imaging techniques that monitor intracellular calcium levels.
Key reactions include:
The mechanism by which CM-4620 exerts its effects involves the blockade of SOCE pathways mediated by Orai channels. Upon depletion of intracellular calcium stores, the activation of these channels typically allows extracellular calcium to enter the cell. CM-4620 disrupts this process by binding to the Orai channels, thereby preventing calcium influx.
Research indicates that:
CM-4620 exhibits several notable physical and chemical properties:
Relevant data includes:
These properties are critical for determining the appropriate dosing regimens and delivery methods in clinical settings .
CM-4620 has significant potential applications in scientific research and clinical practice:
CM-4620 (INN: Zegocractin) is a small-molecule inhibitor of calcium-release-activated calcium (CRAC) channels, with the systematic chemical name N-[5-(6-chloro-2,2-difluoro-1,3-benzodioxol-5-yl)pyrazin-2-yl]-2-fluoro-6-methylbenzamide. Its molecular formula is C₁₉H₁₁ClF₃N₃O₃, and it has a molecular weight of 421.76 g/mol [1] [7] [8]. The compound features a 2,6-difluorobenzamide core linked to a chloro-difluorobenzodioxolyl pyrazine moiety, which facilitates interactions with the Orai1 subunit of CRAC channels [5] [9]. Key structural characteristics include:
The compound’s crystallographic structure (CAS 1713240-67-5) reveals a planar conformation, optimal for inserting into the Orai1 pore interface. Its calculated partition coefficient (LogP) is 3.2, indicating moderate lipophilicity suitable for cellular uptake [8].
Table 1: Molecular Properties of CM-4620
Property | Value |
---|---|
Molecular Formula | C₁₉H₁₁ClF₃N₃O₃ |
Molecular Weight | 421.76 g/mol |
CAS Number | 1713240-67-5 |
LogP | 3.2 |
Hydrogen Bond Acceptors | 7 |
Hydrogen Bond Donors | 1 |
Synthetic Route
CM-4620 is synthesized via a multi-step coupling strategy:
Stability and Solubility
Table 2: Stability and Solubility Profiles
Parameter | Condition | Value |
---|---|---|
DMSO Solubility | 25°C | 237.1 mM |
Ethanol Solubility | 25°C | 5 mg/mL |
Thermal Stability | -20°C (powder) | >3 years |
Solution Stability | -80°C (DMSO) | 1 year |
CM-4620 exhibits marked selectivity for Orai1/STIM1 channels over Orai2/STIM1 complexes. Electrophysiological studies demonstrate:
Mechanistic Basis for Selectivity
Table 3: Selectivity Profile Across CRAC Channels
Target Channel | IC₅₀ (nM) | Key Functional Readout |
---|---|---|
Orai1/STIM1 | 119 | Ca²⁺ current inhibition |
Orai2/STIM1 | 895 | Ca²⁺ current inhibition |
KV1.3 | >10,000 | No effect on K⁺ currents |
TRP Channels | >10,000 | No effect on cation influx |
Table 4: Synonyms and Identifiers of CM-4620
Synonym | Identifier Type |
---|---|
CM-4620 | Code name |
Zegocractin | INN |
1713240-67-5 | CAS number |
HY-101942 | MedChemExpress ID |
TQ0033 | TargetMol ID |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7